![molecular formula C8H8Br2N2 B2903778 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 2060063-51-4](/img/structure/B2903778.png)
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide
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Overview
Description
8-Bromo-6-methylimidazo[1,2-a]pyridine is an organic chemical synthesis intermediate . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine involves the reaction of Chloroacetaldehyde and 2-Amino-3-bromo-5-methylpyridine . More details about the synthesis process can be found in the referenced materials .Molecular Structure Analysis
The molecular formula of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide is C8H7BrN2.ClH . The InChI code is 1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H . The molecular weight is 247.52 .Physical And Chemical Properties Analysis
This compound is a solid . The storage temperature is 2-8°C . More physical and chemical properties can be found in the referenced materials .Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these environmental factors affect the compound’s action.
Advantages and Limitations for Lab Experiments
One advantage of using 8-Br-MeIQx·HBr in lab experiments is its high mutagenic and carcinogenic potency, which allows for the efficient induction of DNA damage and mutations. However, its potential health hazards and toxicity limit its use in certain experiments, and appropriate safety measures must be taken when handling the compound.
Future Directions
Future research on 8-Br-MeIQx·HBr could focus on developing methods to reduce its formation in cooked meat or on identifying compounds that can inhibit its mutagenic and carcinogenic properties. Additionally, further studies could investigate the potential health effects of chronic exposure to low levels of the compound and its interactions with other environmental factors.
Synthesis Methods
8-Br-MeIQx·HBr can be synthesized by the reaction of 2-amino-3-bromo-6-methylpyridine with glyoxal in the presence of a strong acid catalyst. The resulting product is then treated with hydrobromic acid to obtain the final compound.
Scientific Research Applications
8-Br-MeIQx·HBr has been widely used in scientific research to study its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in vitro and in vivo. Additionally, it has been implicated in the development of several types of cancer, including colorectal, pancreatic, and breast cancer.
Safety and Hazards
properties
IUPAC Name |
8-bromo-6-methylimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJBXVKQIGPDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=C1)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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